molecular formula C15H11FN2O3 B6313131 3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester CAS No. 31686-95-0

3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester

Cat. No. B6313131
CAS RN: 31686-95-0
M. Wt: 286.26 g/mol
InChI Key: GBZSZWMYWUVDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H11FN2O3 and its molecular weight is 286.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester is 286.07537038 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-phenylbut-3-en-2-one. This intermediate is then reacted with malononitrile to form 3-cyano-6-(4-fluorophenyl)-2-pyridone. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester of the final compound.

Starting Materials
4-fluorobenzaldehyde, ethyl acetoacetate, malononitrile, ethanol

Reaction
Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-fluoro-3-phenylbut-3-en-2-one., Step 2: Reaction of 4-fluoro-3-phenylbut-3-en-2-one with malononitrile in the presence of a base such as potassium carbonate to form 3-cyano-6-(4-fluorophenyl)-2-pyridone., Step 3: Esterification of the carboxylic acid group of 3-cyano-6-(4-fluorophenyl)-2-pyridone with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester of 3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid.

properties

IUPAC Name

ethyl 3-cyano-6-(4-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c1-2-21-15(20)11-7-13(18-14(19)12(11)8-17)9-3-5-10(16)6-4-9/h3-7H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZSZWMYWUVDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester

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